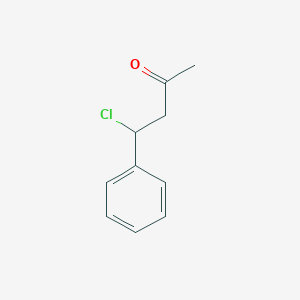![molecular formula C19H14O2 B14654921 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one CAS No. 52600-63-2](/img/structure/B14654921.png)
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is a heterocyclic compound that belongs to the class of naphthopyrans. This compound is characterized by a fused ring system consisting of a naphthalene ring and a pyran ring. It is known for its photochromic properties, which means it can change color when exposed to light. This property makes it useful in various applications, including ophthalmic lenses and other optical devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one typically involves the condensation of 2-naphthol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also improve the efficiency of the process by providing a reusable and environmentally friendly alternative to traditional liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted naphthopyrans with different functional groups.
Aplicaciones Científicas De Investigación
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of photochromic materials for optical devices and smart windows.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is primarily based on its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to the formation of a colored isomer. This process involves the breaking and forming of chemical bonds within the molecule, resulting in a change in its electronic structure. The molecular targets and pathways involved in this process are related to the absorption and emission of light, making it useful in optical applications.
Comparación Con Compuestos Similares
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can be compared with other similar compounds, such as:
3H-Naphtho[2,1-b]pyrans: These compounds share a similar core structure but may have different substituents, leading to variations in their properties.
Dihydropyrans: These compounds have a similar pyran ring but lack the fused naphthalene ring, resulting in different chemical and physical properties.
Quinones: Oxidized derivatives of naphthopyrans that exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of photochromic properties and structural features, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
52600-63-2 |
|---|---|
Fórmula molecular |
C19H14O2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-phenyl-1,2-dihydrobenzo[f]chromen-3-one |
InChI |
InChI=1S/C19H14O2/c20-19-16(13-6-2-1-3-7-13)12-17-15-9-5-4-8-14(15)10-11-18(17)21-19/h1-11,16H,12H2 |
Clave InChI |
PRNPPIYDHLGBEE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


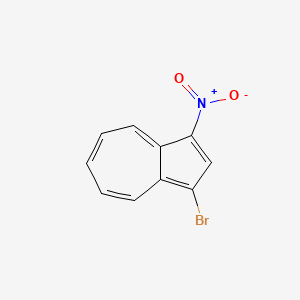

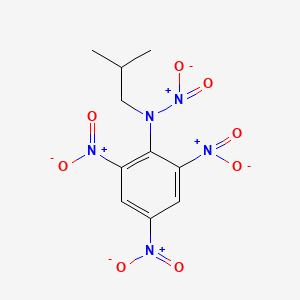
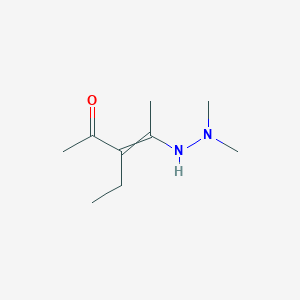


![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
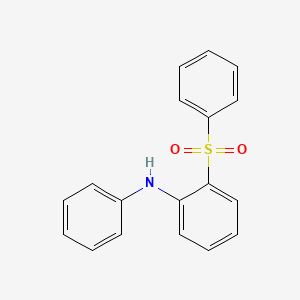
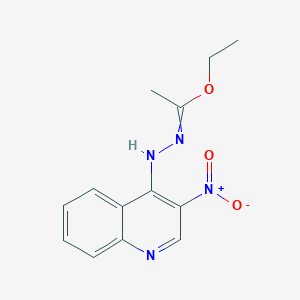

![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)

